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The Ebola virus (EBOV) glycoprotein (GP) is the sole viral protein on the virion surface, making
it the primary determinant of viral entry and a critical target for therapeutic intervention. This
technical guide provides a comprehensive analysis of the structure and function of EBOV-GP,
with a focus on quantitative data, detailed experimental methodologies, and visual
representations of key processes to aid in research and drug development efforts.

EBOV-GP Structure: A Trimeric Machine for Viral
Entry

The EBOV-GP is a class | fusion protein that exists as a trimer of heterodimers on the viral
surface.[1][2] Each heterodimer consists of two subunits, GP1 and GP2, which are linked by a
disulfide bond.[1][3] The overall structure of the GP trimer resembles a chalice, with the GP1
subunits forming the "bowl" and the GP2 subunits forming the "stem".[3][4]

GP1 Subunit: The GP1 subunit is responsible for attachment to host cells.[1][3] It is composed
of a base, a head, and a glycan cap. The receptor-binding site (RBS) for the endosomal host
receptor, Niemann-Pick C1 (NPC1), is located within the head region but is shielded by the
glycan cap and a heavily glycosylated mucin-like domain (MLD).[5][6] This shielding is a key
mechanism of immune evasion.[5]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b14762193?utm_src=pdf-interest
https://www.researchgate.net/figure/Steps-of-Ebola-Virus-Entry-A-Cell-surface-receptors-bind-EBOV-particles-through_fig3_275666349
https://pubmed.ncbi.nlm.nih.gov/34977676/
https://www.researchgate.net/figure/Steps-of-Ebola-Virus-Entry-A-Cell-surface-receptors-bind-EBOV-particles-through_fig3_275666349
https://www.alstembio.com/web/protocol/Protocol_antibody_neutralization_assay_using_spike_(SARS-CoV-2).pdf
https://www.alstembio.com/web/protocol/Protocol_antibody_neutralization_assay_using_spike_(SARS-CoV-2).pdf
https://www.researchgate.net/figure/The-diagram-summarizes-the-virus-entry-mechanism-and-the-various-stages-of_fig3_306019164
https://www.researchgate.net/figure/Steps-of-Ebola-Virus-Entry-A-Cell-surface-receptors-bind-EBOV-particles-through_fig3_275666349
https://www.alstembio.com/web/protocol/Protocol_antibody_neutralization_assay_using_spike_(SARS-CoV-2).pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5589696/
https://www.researchgate.net/figure/IC-50-values-against-Ebola-EBOV-and-Marburg-MARV-cellular-infection_tbl1_231212354
https://pmc.ncbi.nlm.nih.gov/articles/PMC5589696/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14762193?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

GP2 Subunit: The GP2 subunit mediates the fusion of the viral and host cell membranes.[3][7]
It contains a hydrophobic internal fusion loop, two heptad repeat regions (HR1 and HR2), a
transmembrane domain, and a cytoplasmic tail. In the pre-fusion conformation, the fusion loop
is buried within the GP trimer.[8]

The crystal structure of the Zaire ebolavirus GP in its trimeric, pre-fusion conformation has
been determined, providing critical insights into its architecture.[1][2][9] Cryo-electron
microscopy (cryo-EM) has further elucidated the structure of the full-length, glycosylated GP on
the viral surface.[5][10]

EBOV-GP Function: A Multi-Step Process of Viral
Entry

The entry of EBOV into host cells is a complex process orchestrated by EBOV-GP. The
following diagram illustrates the key signaling and molecular events involved in GP-mediated

viral entry.

Click to download full resolution via product page

Figure 1: EBOV-GP Mediated Viral Entry Pathway. This diagram outlines the sequential steps
of Ebola virus entry into a host cell, from initial attachment to the release of the viral
ribonucleoprotein (RNP) into the cytoplasm.

The process begins with the attachment of the virion to the host cell surface, which is thought
to be mediated by interactions between GP and various cell surface molecules, such as C-type
lectins.[1] Following attachment, the virus is internalized into the cell via macropinocytosis.[11]
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Inside the endosome, the acidic environment and the action of host proteases, specifically

cathepsins B and L, cleave the glycan cap and MLD from GP1.[12] This cleavage exposes the
RBS, allowing it to bind to the endosomal receptor NPC1.[13][14] The interaction between the

cleaved GP and NPC1 is a critical step that triggers conformational changes in GP2, leading to

the insertion of the fusion loop into the endosomal membrane and subsequent fusion of the

viral and host membranes.[8][13] This fusion event releases the viral ribonucleoprotein into the

cytoplasm, initiating viral replication.[11]

Quantitative Analysis of EBOV-GP Function

The following tables summarize key quantitative data related to the interaction of EBOV-GP

with neutralizing antibodies and the NPC1 receptor.

Table 1: Neutralizing Antibody Efficacy against EBOV

Neutralization

Antibod Epitope Region Reference(s
y pitope Reg (IC50) (s)
~10 pg/mL
KZz52 GP1/GP2 base ) [4]
(pseudovirus)
Glycan cap / Inner
mAb114 ) 0.48 nM (rVSV) [6][15]
chalice
1A2 GP Head 0.48 nM (rVSV) [16]
1D5 GP Head 1.55 nM (rVSV) [16]
GP/sGP cross-
c13C6 Modest potency [8]

reactive

ADI-15974 competitor

GP stalk

Potent (<0.05 pg/ml)

[8]

Table 2: Binding Affinity of EBOV-GP
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Interacting

Method Affinity (Kd) Reference(s)
Molecules
Cleaved EBOV-GP -
] Not specified ~100 pM [1]
and NPC1 domain C
Wild-type EBOV GP
ELISA EC50 of =0.5 nM [13]

and NPC1 domain C

Experimental Protocols for EBOV-GP Analysis

Detailed methodologies are crucial for the reproducible study of EBOV-GP. The following
sections provide overviews of key experimental protocols.

Pseudovirus Neutralization Assay

This assay is a safe and widely used method to assess the neutralizing activity of antibodies
against EBOV-GP in a BSL-2 laboratory. It utilizes a replication-defective viral core (e.g., from
HIV-1 or VSV) pseudotyped with EBOV-GP.
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Figure 2: Workflow for a Pseudovirus Neutralization Assay. This diagram illustrates the key
steps involved in determining the neutralizing potency of antibodies against EBOV-GP using a
pseudovirus system.
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Detailed Methodology:

e Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid
encoding EBOV-GP and a plasmid for a replication-defective viral backbone that expresses a
reporter gene like luciferase.[10]

o Harvest and Titer: Collect the supernatant containing the pseudoviruses 48-72 hours post-
transfection. Determine the viral titer to ensure a consistent amount of virus is used in the
assay.[10]

o Antibody Dilution: Prepare serial dilutions of the monoclonal antibody or patient serum to be
tested.

o Neutralization Reaction: Incubate the pseudovirus with the antibody dilutions for 1 hour at
37°C.[10]

« Infection: Add the virus-antibody mixture to target cells (e.g., Vero E6) plated in 96-well
plates.

 Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene
expression.[10]

o Readout: Lyse the cells and measure the luciferase activity using a luminometer.

» Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the reduction in
luciferase activity against the antibody concentration.

Cryo-Electron Microscopy (Cryo-EM) of EBOV-GP

Cryo-EM is a powerful technique to determine the high-resolution structure of EBOV-GP in its
native, trimeric state.
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Figure 3: Workflow for Cryo-Electron Microscopy of EBOV-GP. This diagram outlines the major
stages of determining the structure of the Ebola virus glycoprotein using cryo-EM, from sample
preparation to the final atomic model.

Detailed Methodology:

» Protein Purification: Express and purify the soluble ectodomain of EBOV-GP, often with
stabilizing mutations or in complex with a neutralizing antibody Fab fragment to maintain its
trimeric structure.

« Vitrification: Apply a small volume of the purified protein solution to an EM grid, blot away
excess liquid, and rapidly plunge-freeze it in liquid ethane to embed the particles in a thin
layer of vitreous ice.

o Data Collection: Load the frozen grid into a transmission electron microscope and collect a
large dataset of micrographs at cryogenic temperatures.

e Image Processing:

[¢]

Motion Correction: Correct for beam-induced motion of the particles.

o Contrast Transfer Function (CTF) Estimation: Determine and correct for the effects of the
microscope's optics.

o Particle Picking: Automatically select individual GP particles from the micrographs.

o 2D and 3D Classification: Classify the particle images to remove noise and select for
homogeneous populations, then generate an initial 3D reconstruction.

o 3D Refinement: Refine the 3D reconstruction to high resolution.

e Model Building: Build an atomic model into the final 3D density map and validate its
geometry and fit to the data.

Membrane Fusion Assay

This assay measures the ability of EBOV-GP to mediate the fusion of viral and target cell
membranes.
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Detailed Methodology:

e Liposome Preparation: Prepare liposomes labeled with a fluorescent dye pair that exhibits
FRET (e.g., NBD-PE and Rhodamine-PE) to mimic the viral membrane. Unlabeled
liposomes are used to represent the target membrane.

» Reconstitution: Reconstitute purified, cleaved EBOV-GP into the labeled liposomes.

» Fusion Reaction: Mix the GP-containing labeled liposomes with unlabeled target liposomes.
Induce fusion by lowering the pH of the solution to mimic the endosomal environment.

e Readout: Monitor the decrease in FRET (or increase in donor fluorescence) over time using
a fluorometer. Lipid mixing results in the dilution of the fluorescent probes and a decrease in
FRET efficiency.

» Data Analysis: Quantify the rate and extent of membrane fusion from the fluorescence
signal.

Logical Relationships in EBOV-GP Structure and
Function

The structure of EBOV-GP is intricately linked to its function. The following diagram illustrates
these key relationships.
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Figure 4: Interplay of EBOV-GP Structure and Function. This diagram illustrates the logical
relationships between the structural features of the Ebola virus glycoprotein, the external
triggers it encounters during entry, and its resulting functional activities.

Conclusion

The Ebola virus glycoprotein is a highly complex molecular machine that is essential for viral
pathogenesis. A detailed understanding of its structure and function is paramount for the
development of effective vaccines and therapeutics. This guide provides a foundational
overview of the current knowledge, presenting key data and methodologies to support ongoing
research in this critical field. The continued application of advanced structural and functional
analysis techniques will undoubtedly reveal further vulnerabilities of EBOV-GP that can be
exploited for the design of next-generation antiviral strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [EBOV-GP: A Structural and Functional Analysis for
Therapeutic Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14762193#ebov-gp-structure-and-function-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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